3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.
Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the pyridazine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or pyrrolidin-3-yloxy groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, such as pyridazinones or pyridazine-based drugs.
Sulfonyl-Substituted Compounds: Molecules with sulfonyl groups attached to different heterocyclic rings, such as sulfonylureas or sulfonamides.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring with various substituents, such as pyrrolidinones or pyrrolidine-based drugs.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-18(16,10-3-4-10)14-7-5-9(8-14)17-11-2-1-6-12-13-11/h1-2,6,9-10H,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQXZZQUMIOLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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